molecular formula C5Cl3F3N2 B6328399 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine CAS No. 97904-06-8

5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine

Cat. No.: B6328399
CAS No.: 97904-06-8
M. Wt: 251.42 g/mol
InChI Key: NMWPQMZXCHZGGL-UHFFFAOYSA-N
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Description

5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and fluorine atoms in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and fluorination of pyrimidine derivatives. For instance, starting with 2-aminopyridine, chlorination can be achieved using reagents like phosphorus oxychloride, followed by fluorination using fluorinating agents such as cesium fluoride and potassium fluoride under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to replace chlorine or fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-2-[dichloro(fluoro)methyl]-4,6-difluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3F3N2/c6-1-2(9)12-4(5(7,8)11)13-3(1)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWPQMZXCHZGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)C(F)(Cl)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200034
Record name 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97904-06-8
Record name 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97904-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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